molecular formula C22H31NO3 B1259636 (5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one

(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one

Katalognummer: B1259636
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: CBOSLVQFGANWTL-BZWMWSCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bullatine G involves multiple steps, starting from naturally occurring precursors found in Aconitum species. The reaction conditions typically involve the use of methanol (MeOH) and various acids to form different salts of the compound, such as hydrochloride, hydrobromide, and perchlorate .

Industrial Production Methods

Industrial production of Bullatine G is generally based on the extraction from Aconitum plants. The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Bullatine G undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert Bullatine G into its oxidized forms.

    Reduction: Reduction reactions are used to convert Bullatine G into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group in Bullatine G with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of Bullatine G, which have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Bullatine G has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Bullatine G is unique among diterpenoid alkaloids due to its specific pharmacological properties. Similar compounds include:

Bullatine G stands out due to its high antiarrhythmic activity and pronounced psychotropic effects, making it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel

C22H31NO3

Molekulargewicht

357.5 g/mol

IUPAC-Name

(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one

InChI

InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13+,15?,16?,17-,18-,19+,20-,21-,22?/m0/s1

InChI-Schlüssel

CBOSLVQFGANWTL-BZWMWSCFSA-N

Isomerische SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]1[C@@H](CC23)[C@]56C4CC(=O)[C@@H](C5)C(=C)[C@H]6O)O)C

Kanonische SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C

Piktogramme

Acute Toxic

Synonyme

songorine
songorine hydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.